1-Bromo-2,3-dichloro-4-phenoxybenzene 1-Bromo-2,3-dichloro-4-phenoxybenzene
Brand Name: Vulcanchem
CAS No.: 88803-79-6
VCID: VC18961303
InChI: InChI=1S/C12H7BrCl2O/c13-9-6-7-10(12(15)11(9)14)16-8-4-2-1-3-5-8/h1-7H
SMILES:
Molecular Formula: C12H7BrCl2O
Molecular Weight: 317.99 g/mol

1-Bromo-2,3-dichloro-4-phenoxybenzene

CAS No.: 88803-79-6

Cat. No.: VC18961303

Molecular Formula: C12H7BrCl2O

Molecular Weight: 317.99 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2,3-dichloro-4-phenoxybenzene - 88803-79-6

Specification

CAS No. 88803-79-6
Molecular Formula C12H7BrCl2O
Molecular Weight 317.99 g/mol
IUPAC Name 1-bromo-2,3-dichloro-4-phenoxybenzene
Standard InChI InChI=1S/C12H7BrCl2O/c13-9-6-7-10(12(15)11(9)14)16-8-4-2-1-3-5-8/h1-7H
Standard InChI Key WOQJPIHVYSZOKC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC2=C(C(=C(C=C2)Br)Cl)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

1-Bromo-2,3-dichloro-4-phenoxybenzene belongs to the class of polyhalogenated aromatics, featuring a bromine atom at position 1, chlorine atoms at positions 2 and 3, and a phenoxy group (-OPh) at position 4 of the benzene ring. The IUPAC name, 1-bromo-2,3-dichloro-4-phenoxybenzene, reflects this substitution pattern. Its canonical SMILES representation is C1=CC=C(C=C1)OC2=C(C(=C(C=C2)Cl)Cl)Br\text{C1=CC=C(C=C1)OC2=C(C(=C(C=C2)Cl)Cl)Br}, and its InChIKey is WOQJPIHVYSZOKC-UHFFFAOYSA-N.

Table 1: Key Molecular Properties

PropertyValue
CAS No.88803-79-6
Molecular FormulaC12H7BrCl2O\text{C}_{12}\text{H}_{7}\text{BrCl}_{2}\text{O}
Molecular Weight317.99 g/mol
IUPAC Name1-bromo-2,3-dichloro-4-phenoxybenzene
SMILESC1=CC=C(C=C1)OC2=C(C(=C(C=C2)Cl)Cl)Br

Synthesis and Manufacturing Processes

Electrophilic Aromatic Substitution

The primary synthesis route involves electrophilic aromatic substitution (EAS), leveraging the directing effects of existing substituents. A common method involves brominating 2,3-dichloro-4-phenoxybenzene using molecular bromine (Br2\text{Br}_2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3\text{FeBr}_3). The phenoxy group, an ortho/para-directing substituent, facilitates bromination at position 1 due to steric hindrance from the adjacent chlorine atoms.

Table 2: Representative Synthesis Conditions

ParameterDetails
Starting Material2,3-Dichloro-4-phenoxybenzene
CatalystFeBr3\text{FeBr}_3 (5–10 mol%)
SolventDichloromethane or CS2\text{CS}_2
Temperature0–25°C
Yield60–75% (reported in analogs)

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by its halogen substituents. Bromine and chlorine atoms increase electron-withdrawing effects, rendering the ring less susceptible to further electrophilic attack but reactive toward nucleophiles (e.g., Suzuki-Miyaura coupling). The phenoxy group contributes to solubility in organic solvents like dichloromethane and toluene.

Applications in Pharmaceutical and Agrochemical Research

Drug Intermediate

The compound’s halogenated structure is pivotal in synthesizing active pharmaceutical ingredients (APIs). For example:

  • Anticancer agents: Bromine serves as a leaving group in palladium-catalyzed cross-couplings to attach pharmacophores.

  • Antibiotics: Phenoxy groups enhance membrane permeability in β-lactam derivatives.

Agrochemical Development

In agrochemicals, the compound’s reactivity supports the synthesis of:

  • Herbicides: Chlorine atoms disrupt plant cell wall synthesis.

  • Insecticides: Bromine enhances lipophilicity, improving pest absorption .

HazardPrecautionary Measure
Skin ContactWear nitrile gloves; wash with soap/water
Eye ExposureUse goggles; rinse with water for 15 minutes
InhalationUse fume hoods or respiratory protection

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator